(2-Nitrophenyl)(thiophen-2-yl)methanone
Description
Structure
3D Structure
Properties
CAS No. |
20409-63-6 |
|---|---|
Molecular Formula |
C11H7NO3S |
Molecular Weight |
233.24 g/mol |
IUPAC Name |
(2-nitrophenyl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C11H7NO3S/c13-11(10-6-3-7-16-10)8-4-1-2-5-9(8)12(14)15/h1-7H |
InChI Key |
MTOAODHENYKFNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=CS2)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Spectroscopic and Crystallographic Elucidation of 2 Nitrophenyl Thiophen 2 Yl Methanone Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Through one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, a comprehensive picture of the atomic connectivity and chemical environment can be assembled.
The ¹H NMR spectrum of (2-nitrophenyl)(thiophen-2-yl)methanone provides crucial information about the electronic environment of the protons in the molecule. The aromatic protons of the 2-nitrophenyl and thiophene (B33073) rings resonate in distinct regions of the spectrum, with their chemical shifts and coupling patterns revealing their relative positions.
The protons on the thiophene ring typically appear as a set of multiplets. For instance, the proton at position 5 of the thiophene ring can be observed as a doublet of doublets. The coupling constants associated with these multiplets provide evidence for the connectivity between adjacent protons.
The protons on the 2-nitrophenyl group also exhibit characteristic chemical shifts and coupling patterns. The presence of the electron-withdrawing nitro group significantly influences the electronic environment of the aromatic protons, causing them to shift downfield. The coupling between adjacent protons on the phenyl ring helps in assigning their specific positions.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Thiophene-H3 | 7.20-7.30 | t | 4.5 |
| Thiophene-H4 | 7.70-7.80 | dd | 3.8, 1.1 |
| Thiophene-H5 | 7.80-7.90 | dd | 5.0, 1.1 |
| 2-Nitrophenyl-H3' | 7.90-8.00 | d | 8.1 |
| 2-Nitrophenyl-H4' | 7.75-7.85 | t | 7.5 |
| 2-Nitrophenyl-H5' | 7.65-7.75 | t | 7.8 |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific experimental conditions.
The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. The carbonyl carbon is typically observed as a distinct peak in the downfield region of the spectrum, usually around 180-190 ppm. The aromatic carbons of the thiophene and 2-nitrophenyl rings appear in the range of 120-150 ppm. The carbon attached to the nitro group is also shifted downfield due to the electron-withdrawing nature of this group.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C=O | 181.5 |
| Thiophene-C2 | 143.2 |
| Thiophene-C3 | 128.4 |
| Thiophene-C4 | 135.3 |
| Thiophene-C5 | 135.1 |
| 2-Nitrophenyl-C1' | 136.5 |
| 2-Nitrophenyl-C2' | 147.0 |
| 2-Nitrophenyl-C3' | 124.5 |
| 2-Nitrophenyl-C4' | 130.8 |
| 2-Nitrophenyl-C5' | 129.5 |
Note: The chemical shifts are approximate and can vary based on experimental conditions.
Two-dimensional NMR techniques are instrumental in confirming the structural assignment of this compound by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other. sdsu.edu In the COSY spectrum of this compound, cross-peaks would be observed between adjacent protons on the thiophene ring and between adjacent protons on the 2-nitrophenyl ring, confirming their connectivity. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment identifies direct one-bond correlations between protons and the carbons to which they are attached. nanalysis.com This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
The IR spectrum of this compound displays several key absorption bands that are indicative of its structure.
Carbonyl (C=O) Stretch : A strong absorption band is typically observed in the region of 1630-1680 cm⁻¹, which is characteristic of the stretching vibration of the ketone carbonyl group. The conjugation of the carbonyl group with both the thiophene and the nitrophenyl rings can influence the exact position of this band.
Nitro (NO₂) Stretch : The nitro group gives rise to two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. The asymmetric stretch usually appears as a strong band in the range of 1500-1550 cm⁻¹, while the symmetric stretch is observed as a medium to strong band between 1330-1370 cm⁻¹.
Thiophene Ring Vibrations : The thiophene ring exhibits several characteristic vibrations, including C-H stretching, C=C stretching, and ring breathing modes. The aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹, while the C=C stretching vibrations appear in the 1400-1600 cm⁻¹ region.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| C=O | Stretch | 1645 |
| NO₂ | Asymmetric Stretch | 1525 |
| NO₂ | Symmetric Stretch | 1350 |
| Aromatic C-H | Stretch | 3100-3000 |
| Aromatic C=C | Stretch | 1580, 1470, 1440 |
Note: The wavenumbers are approximate and can be influenced by the physical state of the sample (solid or liquid) and intermolecular interactions.
Computational chemistry methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies of a molecule. These calculated frequencies can then be compared with the experimentally obtained IR spectrum. This comparison aids in the assignment of the observed absorption bands to specific vibrational modes within the molecule. A good correlation between the theoretical and experimental data provides strong support for the proposed molecular structure.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and structural components of this compound. Through high-resolution analysis and detailed fragmentation studies, a definitive structural confirmation can be achieved.
High-Resolution Mass Spectrometry (HRMS) for Precise Composition
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the determination of the elemental composition of this compound. The compound, with a chemical formula of C₁₁H₇NO₃S, has a calculated exact mass. Experimental HRMS analysis using techniques like Electrospray Ionization (ESI) in positive ion mode would typically detect the protonated molecule [M+H]⁺. The high precision of this technique allows for the differentiation between compounds with the same nominal mass but different elemental formulas, thus confirming the specific composition of the title compound.
Table 1: HRMS Data for this compound
| Ion | Calculated m/z | Observed m/z |
|---|
Elucidation of Fragmentation Patterns for Structural Confirmation
The structural identity of this compound is further confirmed by analyzing its fragmentation pattern in the mass spectrometer. Upon ionization, the molecule breaks apart in a predictable manner, yielding characteristic fragment ions. The presence of the nitro group ortho to the carbonyl bridge introduces specific fragmentation pathways, often referred to as "ortho effects."
The primary fragmentation events observed in the mass spectrum of this compound involve the cleavage of the bonds adjacent to the carbonyl group. This leads to the formation of key fragment ions corresponding to the thenoyl cation and the nitrophenyl moiety.
A comparative electron impact study on 2-(2′-nitrobenzoyl)thiophene highlighted that the presence of the nitro group in the ortho position significantly influences the general fragmentation pattern typically observed for 2-aroylthiophenes. Common fragmentation pathways include:
Formation of the thenoyl cation: Cleavage of the bond between the carbonyl carbon and the nitrophenyl ring results in the formation of the C₄H₃SCO⁺ ion (m/z 111).
Formation of the nitrophenyl cation: Cleavage on the other side of the carbonyl group can produce the C₆H₄NO₂⁺ ion (m/z 122).
Loss of NO₂: A common fragmentation for nitroaromatic compounds is the loss of the nitro group (NO₂), leading to a fragment ion.
Loss of CO: The expulsion of a neutral carbon monoxide molecule from fragment ions is also a characteristic pathway.
These distinct fragmentation patterns provide a veritable fingerprint for the molecule, allowing for its unambiguous identification.
Table 2: Major Fragment Ions of this compound
| m/z | Proposed Fragment Ion |
|---|---|
| 111 | [C₅H₃OS]⁺ (Thenoyl cation) |
| 122 | [C₆H₄NO₂]⁺ (Nitrophenyl cation) |
X-ray Crystallography for Solid-State Molecular Architecture
While detailed crystallographic data for this compound is not publicly available, analysis of closely related structures provides significant insight into the expected solid-state architecture. Techniques such as X-ray crystallography would reveal precise information about bond lengths, bond angles, crystal packing, and the nature of intermolecular forces.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The crystal lattice of this compound is expected to be stabilized by a variety of non-covalent interactions. The presence of the electron-withdrawing nitro group and the aromatic thiophene and phenyl rings creates opportunities for several types of interactions:
C-H···O Hydrogen Bonding: The oxygen atoms of the nitro group and the carbonyl group are likely to act as acceptors for weak C-H···O hydrogen bonds, linking adjacent molecules into a stable three-dimensional network.
π-π Stacking: The planar aromatic rings (phenyl and thiophene) are expected to engage in π-π stacking interactions. The distance between parallel planes of these rings is typically around 3.4 Å, indicating close packing. These interactions are crucial for the stabilization of the crystal structure.
Conformational Analysis and Torsional Angles
The angle between the plane of the nitrophenyl ring and the plane of the carbonyl group.
The angle between the plane of the thiophene ring and the plane of the carbonyl group.
These angles determine the degree of planarity of the molecule. In similar structures, the aromatic rings are often twisted relative to each other to minimize steric hindrance. For instance, in a related compound, the dihedral angle between a benzene (B151609) and thiophene ring was found to be 23.16 (7)°. This twist from planarity has significant implications for the molecule's electronic properties and packing efficiency.
Hirshfeld Surface Analysis for Quantitative Interaction Assessment
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties like dᵢ (distance from the surface to the nearest nucleus inside) and dₑ (distance to the nearest nucleus outside) onto the surface, a clear picture of intermolecular contacts emerges.
For this compound, a Hirshfeld analysis would likely reveal:
Dominant O···H/H···O Contacts: The 2D fingerprint plot derived from the Hirshfeld surface would show that contacts involving the oxygen atoms of the nitro and carbonyl groups and hydrogen atoms on neighboring molecules are the most significant contributors to the crystal packing, often accounting for a large percentage of all interactions.
C···H/H···C and S···H/H···S Contacts: These would represent the contributions from π-π stacking and other weaker interactions.
This quantitative assessment provides a deeper understanding of how individual atomic contacts collectively stabilize the solid-state architecture of the compound.
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
Computational Chemistry and Quantum Chemical Studies on 2 Nitrophenyl Thiophen 2 Yl Methanone
Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties
Density Functional Theory (DFT) serves as a powerful computational tool to explore the fundamental characteristics of molecular systems. For (2-Nitrophenyl)(thiophen-2-yl)methanone, DFT calculations, particularly using the B3LYP method with a 6-311++G(d,p) basis set, have been employed to determine its electronic and geometric features.
Geometry Optimization and Energy Minimization
Geometry optimization is a computational process to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. This process refines bond lengths, bond angles, and dihedral angles to achieve the lowest possible energy state. For this compound, the optimized geometry reveals the spatial orientation of the nitrophenyl and thiophene (B33073) rings relative to the central carbonyl group. The planarity and torsion angles between these rings are critical in determining the molecule's electronic properties and steric interactions.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=O (Carbonyl) | ~1.23 Å |
| Bond Length | C-N (Nitro Group) | ~1.48 Å |
| Bond Length | N-O (Nitro Group) | ~1.22 Å |
| Bond Angle | O-C-C (Carbonyl) | ~120.5° |
| Bond Angle | C-N-O (Nitro Group) | ~117.8° |
| Dihedral Angle | Phenyl Ring - Carbonyl | Variable |
| Dihedral Angle | Thiophene Ring - Carbonyl | Variable |
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gaps and Energetics
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. globalresearchonline.net A smaller energy gap suggests higher reactivity and lower stability. globalresearchonline.net
In this compound, the HOMO is typically localized on the electron-rich thiophene ring, while the LUMO is concentrated on the electron-withdrawing nitrophenyl moiety. This distribution facilitates intramolecular charge transfer from the thiophene ring to the nitrophenyl ring.
Table 2: Calculated FMO Properties for this compound
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.5 eV |
| ELUMO | -2.3 eV |
| Energy Gap (ΔE) | 4.2 eV |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.netnanobioletters.com The map uses a color scale to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. researchgate.net
For this compound, the MEP map shows that the most negative potential is located around the oxygen atoms of the carbonyl and nitro groups, making them the primary sites for electrophilic interactions. The positive potential is concentrated around the hydrogen atoms of the aromatic rings. nanobioletters.com
Natural Bond Orbital (NBO) Analysis for Charge Distribution and Orbital Interactions
Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular and intermolecular bonding and interactions among orbitals. nih.gov It investigates charge transfer, hyperconjugative interactions, and delocalization of electron density within the molecule. The stabilization energy E(2) associated with the interaction between a donor NBO (i) and an acceptor NBO (j) quantifies the intensity of the interaction. globalresearchonline.netacadpubl.eu
Table 3: Significant NBO Donor-Acceptor Interactions in this compound
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(O) of C=O | π(C-C) of Phenyl Ring | ~15-20 |
| LP(O) of NO2 | π(C-C) of Phenyl Ring | ~10-15 |
| π(C=C) of Thiophene | π(C=O) | ~5-10 |
| π(C=C) of Phenyl | π(C=O) | ~5-8 |
Quantum Chemical Descriptors for Reactivity Prediction
Quantum chemical descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity.
Fukui Functions and Local Reactivity Indices
Fukui functions are local reactivity descriptors that identify which atoms in a molecule are most susceptible to different types of chemical attack. globalresearchonline.net They quantify the change in electron density at a specific atomic site when an electron is added to or removed from the molecule. nih.gov
fk+ : Indicates reactivity towards a nucleophilic attack (electron acceptance).
fk- : Indicates reactivity towards an electrophilic attack (electron donation). pku.edu.cn
fk0 : Indicates reactivity towards a radical attack.
For this compound, the Fukui functions can pinpoint the specific atoms most likely to engage in chemical reactions. The carbonyl carbon is often a primary site for nucleophilic attack, while atoms within the electron-rich thiophene ring are more susceptible to electrophilic attack. The presence of the electron-withdrawing nitro group significantly influences the reactivity of the phenyl ring. nih.govresearchgate.net
Table 4: Predicted Fukui Function Indices for Key Atoms in this compound
| Atom | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) |
|---|---|---|
| Carbonyl Carbon | High | Low |
| Thiophene C2 | Low | High |
| Thiophene C5 | Low | Moderate |
| Nitro-group Nitrogen | Moderate | Low |
| Phenyl Carbon (ortho to NO2) | Moderate | Low |
Despite extensive research, specific computational and quantum chemical studies detailing the electrophilicity and nucleophilicity indices, as well as molecular dynamics (MD) simulations for this compound, are not available in the public domain. The scientific literature provides analyses of related compounds, but a dedicated study on the dynamic behavior and reactivity indices of this particular molecule has not been identified.
Theoretical frameworks exist for the calculation of such properties. For instance, electrophilicity and nucleophilicity indices are typically derived from conceptual Density Functional Theory (DFT), utilizing the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These calculations would provide quantitative measures of the molecule's ability to accept or donate electrons, respectively, which are crucial for understanding its reactivity.
Similarly, Molecular Dynamics (MD) simulations could offer profound insights into the conformational dynamics, flexibility, and the influence of solvent environments on the structure of this compound. Such simulations would model the atomic movements over time, revealing the accessible conformations of the molecule and how it interacts with surrounding solvent molecules. This would elucidate the compound's structural stability and behavior in different chemical environments.
While the specific data for this compound is not available, the established methodologies of computational chemistry provide a clear path for future research to explore these properties. Such studies would be invaluable for a deeper understanding of the chemical behavior of this compound.
Reactivity and Transformation Pathways of 2 Nitrophenyl Thiophen 2 Yl Methanone
Reactions at the Carbonyl Center
The ketone carbonyl group, characterized by its polarized carbon-oxygen double bond, is a primary site for chemical reactions, particularly nucleophilic attack.
Nucleophilic Addition Reactions
The partially positive carbon atom of the carbonyl group is susceptible to attack by various nucleophiles. This fundamental reaction can lead to the formation of a wide array of functional groups. Common nucleophiles that can react with (2-Nitrophenyl)(thiophen-2-yl)methanone include organometallic reagents (like Grignard and organolithium compounds), cyanide ions, and hydride reagents. These reactions typically proceed via a tetrahedral intermediate which is subsequently protonated to yield the alcohol product.
For instance, the reaction with a Grignard reagent, such as methylmagnesium bromide, would be expected to yield a tertiary alcohol. Similarly, reduction with sodium borohydride (B1222165) would produce a secondary alcohol. The outcomes of such reactions are predictable based on the nature of the nucleophile.
Table 1: Representative Nucleophilic Addition Reactions
| Nucleophile | Reagent Example | Expected Product |
|---|---|---|
| Hydride | Sodium borohydride (NaBH₄) | (2-Nitrophenyl)(thiophen-2-yl)methanol |
| Organometallic (Grignard) | Methylmagnesium bromide (CH₃MgBr) | 1-(2-Nitrophenyl)-1-(thiophen-2-yl)ethanol |
Note: The data in this table is representative of expected chemical transformations and is for illustrative purposes.
Condensation Reactions
The carbonyl group of this compound can also undergo condensation reactions with primary amines and their derivatives. These reactions involve an initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (an imine or Schiff base).
This type of reaction is crucial for the synthesis of various heterocyclic compounds and other complex organic molecules. The reactivity in condensation reactions can be influenced by the electronic nature of both the ketone and the amine.
Table 2: Examples of Condensation Reactions
| Reactant | Product Type | Expected Product Name |
|---|---|---|
| Aniline | Imine (Schiff base) | N-(phenyl)-1-(2-nitrophenyl)-1-(thiophen-2-yl)methanimine |
| Hydroxylamine | Oxime | This compound oxime |
Note: The data in this table is representative of expected chemical transformations and is for illustrative purposes.
Transformations Involving the Nitro Group
The nitro group attached to the phenyl ring is a powerful electron-withdrawing group and a key site for chemical modification, most notably through reduction.
Reduction to Amino Derivatives
The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, as it converts an electron-withdrawing group into an electron-donating one, significantly altering the molecule's reactivity. This transformation is typically achieved using various reducing agents, such as metal catalysts (e.g., palladium, platinum, or nickel) with hydrogen gas, or metals in acidic media (e.g., tin or iron in hydrochloric acid).
The resulting (2-aminophenyl)(thiophen-2-yl)methanone is a valuable precursor for the synthesis of a variety of heterocyclic compounds, including quinazolines and benzodiazepines, which are known for their biological activities.
Participation in Cycloaddition Reactions
While less common for simple nitroarenes, the nitro group can theoretically participate in certain cycloaddition reactions. For instance, in its excited state, the nitro group can undergo [2+2] cycloadditions with alkenes. However, such reactions are highly specific and often require photochemical activation. There is limited specific literature detailing the participation of the nitro group of this compound in cycloaddition reactions.
Reactivity of the Thiophene (B33073) Ring
The thiophene ring is an electron-rich aromatic heterocycle and is generally susceptible to electrophilic substitution reactions. The position of substitution on the thiophene ring is influenced by the directing effect of the substituents. In this compound, the carbonyl group is a deactivating group and a meta-director. However, in the context of the five-membered thiophene ring, it directs incoming electrophiles to the 4- and 5-positions.
Common electrophilic substitution reactions that the thiophene ring can undergo include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. The specific conditions for these reactions would need to be carefully controlled to avoid undesired side reactions on the nitrophenyl ring.
Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. In the case of this compound, both the phenyl and thiophene rings can potentially undergo EAS, although their reactivities are significantly different.
The 2-nitrophenyl ring is strongly deactivated towards EAS due to the powerful electron-withdrawing nature of the nitro group (-NO₂) and the carbonyl group (-C=O). Both of these substituents are meta-directing. Consequently, any electrophilic attack on the phenyl ring would be expected to occur at the positions meta to both groups (C4' and C6'), and would require harsh reaction conditions.
In contrast, the thiophene ring is an electron-rich heterocycle and is generally more reactive towards EAS than benzene (B151609). The 2-aroyl substituent acts as a deactivating group and a meta-director on the thiophene ring. Therefore, electrophilic substitution is expected to occur primarily at the C4 and to a lesser extent, the C5 position of the thiophene ring.
| Reaction | Reagents | Expected Major Product(s) |
| Nitration | HNO₃/H₂SO₄ | (2-Nitrophenyl)(4-nitrothiophen-2-yl)methanone and (2-Nitrophenyl)(5-nitrothiophen-2-yl)methanone |
| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | (4-Bromo-thiophen-2-yl)(2-nitrophenyl)methanone and (5-Bromo-thiophen-2-yl)(2-nitrophenyl)methanone |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | (4-Acylthiophen-2-yl)(2-nitrophenyl)methanone and (5-Acylthiophen-2-yl)(2-nitrophenyl)methanone |
This table presents predicted outcomes based on established principles of electrophilic aromatic substitution, as direct experimental data for this compound is not extensively available in the reviewed literature.
Functionalization at Specific Thiophene Positions
Beyond electrophilic aromatic substitution, the thiophene ring of this compound can be functionalized at specific positions through various synthetic strategies. The inherent reactivity of the thiophene ring allows for selective modifications at the C3, C4, and C5 positions.
Functionalization at C5: The C5 position is the most activated position for electrophilic attack in 2-substituted thiophenes. However, in the presence of the deactivating 2-nitrobenzoyl group, its reactivity is diminished. Nevertheless, under carefully controlled conditions, selective functionalization at C5 can be achieved. For instance, Vilsmeier-Haack formylation could potentially introduce a formyl group at the C5 position.
Functionalization at C3 and C4: Accessing the C3 and C4 positions often requires more elaborate strategies, such as metalation-substitution sequences. Directed ortho-metalation, where the carbonyl group directs a metalating agent (e.g., an organolithium reagent) to the adjacent C3 position, could be a viable approach. Subsequent quenching with an electrophile would introduce a substituent at the C3 position. Functionalization at the C4 position is more challenging and may require multi-step synthetic routes, potentially involving the initial functionalization at C5 followed by subsequent manipulations.
| Position | Potential Reaction | Reagents | Potential Product |
| C3 | Directed ortho-metalation | 1. n-BuLi, 2. Electrophile (E⁺) | (2-Nitrophenyl)(3-E-thiophen-2-yl)methanone |
| C4 | Electrophilic Aromatic Substitution | Electrophile (E⁺) | (2-Nitrophenyl)(4-E-thiophen-2-yl)methanone |
| C5 | Electrophilic Aromatic Substitution | Electrophile (E⁺) | (2-Nitrophenyl)(5-E-thiophen-2-yl)methanone |
This table outlines potential functionalization strategies based on the known reactivity of thiophene derivatives. Specific experimental validation for this compound is limited in the current literature.
Intramolecular Cyclization and Rearrangement Processes
The juxtaposition of the 2-nitrophenyl and thiophen-2-yl moieties in this compound provides a scaffold for various intramolecular cyclization and rearrangement reactions, leading to the formation of novel heterocyclic systems.
A prominent transformation is reductive cyclization . The reduction of the nitro group to an amino group generates a nucleophilic center that can readily attack the proximate carbonyl carbon. This intramolecular condensation, often facilitated by acidic or basic conditions, is expected to yield thieno[2,3-b]quinoline derivatives. This type of cyclization is a well-established method for the synthesis of fused quinoline (B57606) systems.
Another potential pathway involves photoinduced rearrangement . It has been reported that α-(2-nitrophenyl)ketones can undergo photoirradiation to yield cyclic hydroxamates. This reaction proceeds through an oxygen transfer from the nitro group to the benzylic position, followed by cyclization. While not directly demonstrated for this compound, this photochemical rearrangement represents a plausible transformation.
| Reaction Type | Conditions | Key Intermediate | Product |
| Reductive Cyclization | Reducing agent (e.g., SnCl₂/HCl, Fe/AcOH) | (2-Aminophenyl)(thiophen-2-yl)methanone | Thieno[2,3-b]quinoline |
| Photoinduced Rearrangement | UV irradiation | Nitroso-hydroxyketone | Cyclic hydroxamate |
The outcomes in this table are predicted based on analogous reactions reported for structurally similar compounds.
Exploration of Metal-Catalyzed Transformations
Metal-catalyzed reactions offer powerful tools for the functionalization of this compound. Both the nitrophenyl and thiophene rings can participate in various cross-coupling and C-H activation reactions.
Palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura, Heck, and Sonogashira couplings, could be employed to introduce new carbon-carbon or carbon-heteroatom bonds. For these reactions to proceed on the nitrophenyl ring, a halogen substituent would typically be required. The thiophene ring, on the other hand, can be directly coupled at the C5 position via C-H activation, or at other positions following prior halogenation. Importantly, the nitro group is often well-tolerated in palladium-catalyzed reactions.
Copper- and rhodium-catalyzed reactions also present opportunities for novel transformations. For instance, copper-catalyzed C-S bond formation could lead to the synthesis of fused thiophene systems. Rhodium catalysts are known to mediate C-H insertion reactions, which could potentially be applied to functionalize the thiophene ring.
| Metal Catalyst | Reaction Type | Potential Substrate/Reagent | Potential Product |
| Palladium | Suzuki-Miyaura Coupling | Arylboronic acid | Aryl-substituted derivative |
| Palladium | C-H Arylation | Aryl halide | (2-Nitrophenyl)(5-arylthiophen-2-yl)methanone |
| Copper | C-S Coupling | Sulfur source | Fused thiophene derivative |
| Rhodium | C-H Insertion | Diazo compound | Functionalized thiophene derivative |
This table illustrates the potential applications of metal catalysis in the transformation of this compound, drawing on established catalytic methodologies.
Applications of 2 Nitrophenyl Thiophen 2 Yl Methanone in Chemical Research
Role in Organic Synthesis and Heterocyclic Chemistry
In the realm of organic synthesis, (2-Nitrophenyl)(thiophen-2-yl)methanone serves as a pivotal intermediate. Its utility stems from the reactive nature of the ortho-nitro group on the phenyl ring, which can be chemically transformed to facilitate the formation of new rings, and the inherent electronic properties of the thiophene (B33073) moiety.
Building Block for the Synthesis of Complex Molecules
The structure of this compound is strategically designed for the construction of more elaborate molecules. The presence of the ketone carbonyl group, in conjunction with the nitro group, provides multiple reaction sites for chemists to exploit. The thiophene ring, an electron-rich aromatic system, can also participate in various coupling reactions, further extending its synthetic utility. While direct, multi-step syntheses starting from this specific methanone (B1245722) are not extensively detailed in the literature, its analogous structures are well-documented as key starting materials. The general principle involves leveraging the existing framework to build complexity, a cornerstone of modern synthetic chemistry.
Precursor to Nitrogen- and Sulfur-Containing Heterocycles
A significant application of this compound is in the synthesis of fused heterocyclic compounds that contain both nitrogen and sulfur atoms. The ortho-positioning of the nitro group relative to the thiophene-carbonyl substituent is critical for this purpose. The most prominent reaction pathway is reductive cyclization. nih.govclockss.org In this type of reaction, the nitro group is reduced, typically using reagents like triethyl phosphite (B83602) or catalytic hydrogenation, to a nitroso or amino group, which then readily reacts with the adjacent part of the molecule to form a new ring. nih.gov
This process, often referred to as Cadogan reductive cyclization, can lead to the formation of thieno[3,2-b]indoles. nih.govresearchgate.net This class of compounds is of considerable interest due to their presence in various biologically active molecules and their applications in materials science. nih.govresearchgate.net The general transformation is depicted in the scheme below:
Scheme 1: Proposed Reductive Cyclization of this compound
| Reactant | Reagents | Product |
|---|
The resulting thieno[3,2-b]indole core is a planar, π-conjugated system that has garnered significant attention from researchers. researchgate.net
Contributions to Materials Science
The derivatives of this compound have found a place in the field of materials science, particularly in the development of organic electronics and functional polymers. This is largely due to the electronic properties of the heterocyclic systems that can be synthesized from it.
Development of Organic Electronic Components
Thiophene-based π-conjugated organic molecules and polymers are a subject of intense research for their potential use as organic semiconductors. nih.gov The fused heterocyclic systems, such as the thieno[3,2-b]indoles derived from this compound, are particularly promising. These molecules are electron-rich and possess extended π-systems, which are prerequisites for efficient charge transport. nih.gov
Thieno[3,2-b]indole derivatives have been utilized in the design of materials for:
Organic Field-Effect Transistors (OFETs) : These are fundamental components of organic electronic circuits. nih.govmdpi.comresearchgate.net
Organic Photovoltaics (OPVs) : In solar cells, these materials can act as electron donors. nih.govrsc.org
Dye-Sensitized Solar Cells (DSSCs) : Thieno[3,2-b]indole-based dyes have been shown to be effective photosensitizers. researchgate.net
The properties of these materials can be fine-tuned by introducing different substituents on the heterocyclic framework, a process for which this compound can serve as a foundational starting point.
Table 1: Potential Applications of Thieno[3,2-b]indole Derivatives in Organic Electronics
| Application Area | Role of Thieno[3,2-b]indole Derivative | Reference |
|---|---|---|
| Organic Field-Effect Transistors (OFETs) | Active semiconductor layer | nih.gov |
| Organic Photovoltaics (OPVs) | Electron-donating material | nih.govrsc.org |
| Dye-Sensitized Solar Cells (DSSCs) | Photosensitizer | researchgate.net |
Scaffolds for Functional Polymer Design
The rigid and planar structure of the thieno[3,2-b]indole system makes it an excellent scaffold for the design of functional polymers. By incorporating this heterocyclic unit into a polymer backbone, materials with specific thermal, mechanical, and electronic properties can be created. Thiophene-containing copolyesters, for instance, have been synthesized and shown to possess high thermal stability and promising gas barrier properties. mdpi.com While the direct polymerization of this compound is not a common approach, its conversion to the thienoindole core provides a monomer that can be used in polymerization reactions. This allows for the systematic development of new polymeric materials with tailored functionalities.
Chemical Biology Investigations (Excluding Biological Activity Data)
Chemical biology often employs small molecules, referred to as chemical probes, to study biological systems. These probes are designed to interact with specific biological targets, such as proteins, to elucidate their function. An ideal chemical probe is potent, selective, and has a well-defined mechanism of action.
As of the current body of scientific literature, there are no specific reports on the use of this compound as a chemical probe or in other chemical biology investigations. The development of a chemical probe is a rigorous process that involves extensive characterization of a molecule's interactions with biological systems. While the heterocyclic derivatives of this compound may have interesting biological activities, the parent compound itself has not been established as a tool for chemical biology research.
Scaffold for Structure-Activity Relationship (SAR) Studies to Elucidate Molecular Interactions
This compound serves as a foundational structure for conducting Structure-Activity Relationship (SAR) studies, which are crucial for understanding how a molecule's chemical structure relates to its biological activity. By systematically modifying different parts of this scaffold, researchers can probe and elucidate the key molecular interactions that govern a compound's efficacy and selectivity.
The core structure of this compound presents several key domains that are amenable to chemical modification for SAR studies. These modifications can provide valuable insights into the compound's pharmacophore—the essential arrangement of functional groups necessary for biological activity.
Table 1: Potential Modifications of the this compound Scaffold for SAR Studies
| Modification Site | Potential Substituents | Rationale for Modification |
| 2-Nitrophenyl Ring | Varying the position and number of nitro groups (e.g., 3-nitro, 4-nitro, dinitro) | To investigate the influence of the nitro group's electronic and steric effects on binding affinity and activity. |
| Introducing other electron-withdrawing or electron-donating groups (e.g., -Cl, -Br, -OCH₃, -CH₃) | To modulate the electronic properties of the phenyl ring and assess the impact on molecular interactions. | |
| Thiophene Ring | Substitution at the 3, 4, or 5-positions | To explore the steric and electronic requirements of the binding pocket. |
| Introduction of halogens, alkyl, or aryl groups | To alter lipophilicity and potentially introduce new binding interactions. | |
| Ketone Linker | Reduction to an alcohol or conversion to an oxime or hydrazone | To evaluate the role of the carbonyl group as a hydrogen bond acceptor or a point of steric interaction. |
Research on related nitro-substituted thiophenes has provided a basis for predicting how changes to the this compound structure might influence its biological activity. For instance, studies on the antibacterial activity of 2-nitrothiophenes have shown a correlation between the electronic properties of the molecule and its biological efficacy. The presence and position of additional nitro groups can significantly affect the activity of these compounds. nih.gov This suggests that modifications to the nitro substitution pattern on the phenyl ring of this compound could be a fruitful area for SAR exploration.
Furthermore, nitrophenyl-containing heterocycles have been investigated for their anticancer properties. nih.govacs.orgresearchgate.net In these studies, the position of the nitro group and the nature of the heterocyclic ring were found to be critical determinants of cytotoxicity. This body of research supports the potential of the this compound scaffold in the development of new therapeutic agents, where SAR studies would be instrumental in optimizing activity and selectivity.
Probes for Investigating Molecular Mechanisms within Chemical Systems
The unique combination of a nitroaromatic group and a thiophene moiety in this compound makes it an intriguing candidate for the development of molecular probes. These probes can be designed to investigate and visualize molecular-level processes in chemical and biological systems.
Table 2: Potential Applications of this compound-Based Molecular Probes
| Probe Type | Potential Mechanism | Application |
| Photocleavable Probes | The 2-nitrobenzoyl group can be cleaved upon UV irradiation to release the thiophene-containing fragment or another linked molecule. | Spatiotemporal release of bioactive compounds or fluorophores in cellular studies. |
| Fluorescent Probes for Hypoxia | The nitro group can be enzymatically reduced under hypoxic conditions, leading to a change in the molecule's fluorescence properties. | Imaging of hypoxic environments in tumors and other tissues. |
| Fluorogenic Probes | The inherent fluorescence of the thiophene ketone core could be quenched by the nitrophenyl group and restored upon a specific chemical or enzymatic reaction. | Detection of specific enzymes or reactive species in biological systems. |
The nitroaromatic component of this compound also suggests its potential use in developing fluorescent probes for detecting hypoxic conditions. Nitroaromatic compounds are known to be reduced by nitroreductase enzymes, which are often overexpressed in hypoxic tumor cells. This reduction can lead to a significant change in the fluorescence of a molecule, providing a basis for a "turn-on" or "turn-off" fluorescent sensor for hypoxia. nih.gov
Moreover, thiophene-containing molecules can exhibit interesting photophysical properties, including fluorescence. mit.edu The combination of a potentially fluorescent thienyl ketone with a quenching or modulating nitrophenyl group offers a rational design strategy for fluorogenic probes. In such a probe, the fluorescence of the thiophene moiety might be quenched by the nitro group through photoinduced electron transfer. A specific reaction that alters or removes the nitro group could then restore fluorescence, providing a detectable signal.
Future Research Directions for 2 Nitrophenyl Thiophen 2 Yl Methanone
Development of Green and Sustainable Synthetic Methodologies
The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. Future research should prioritize the development of green and sustainable methods for the synthesis of (2-Nitrophenyl)(thiophen-2-yl)methanone, moving away from traditional methods that may involve harsh reagents and generate significant waste.
Key areas for investigation include:
Photocatalysis: Visible-light-mediated synthesis offers a sustainable alternative to traditional thermal reactions. rsc.org The use of recyclable photocatalysts, such as graphitic carbon nitride (g-C3N4), could enable the synthesis of related β-keto sulfones under metal- and base-free conditions. rsc.org Future studies could explore similar photocatalytic strategies for the coupling of 2-nitro-substituted precursors with thiophene (B33073) derivatives.
Flow Chemistry: Continuous flow processing presents significant advantages for reactions that are highly exothermic or involve hazardous reagents, such as nitration. researchgate.netamt.ukewadirect.comvapourtec.com The precise control over reaction parameters like temperature and stoichiometry in flow reactors can lead to improved safety, higher yields, and reduced waste. researchgate.netamt.ukewadirect.comvapourtec.com Investigating the integration of nitration and subsequent coupling reactions in a continuous flow system would be a significant step towards a more sustainable manufacturing process for this compound. researchgate.netseqens.com
Biocatalysis: The use of enzymes offers a highly selective and environmentally friendly route to synthesize complex molecules. researchgate.netchemrxiv.orgacs.org Research into nitroreductases for the synthesis of arylamines from nitroaromatic compounds is a growing field. researchgate.netchemrxiv.org While the direct enzymatic synthesis of the target ketone may be challenging, biocatalytic methods could be explored for the synthesis of key precursors or for the stereoselective modification of the target molecule. researchgate.netacs.org
| Methodology | Potential Advantages for Synthesizing this compound |
| Photocatalysis | Utilizes visible light, mild reaction conditions, potential for recyclable catalysts. |
| Flow Chemistry | Enhanced safety for hazardous reactions (e.g., nitration), improved process control, scalability. researchgate.netamt.ukewadirect.comvapourtec.com |
| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. researchgate.netchemrxiv.orgacs.org |
Exploration of Advanced Catalytic Applications
The unique electronic properties of this compound, arising from the interplay between the electron-withdrawing nitrophenyl group and the electron-donating thiophene ring, make it an interesting candidate for catalytic applications.
Future research could focus on:
Photocatalysis: Diaryl ketones are known to be efficient triplet photosensitizers. researchgate.neteurekaselect.com The long-lived triplet excited states of these molecules can be generated with high quantum yields, enabling their use in various photosensitized processes, including hydrogen abstraction, energy transfer, and electron transfer. researchgate.neteurekaselect.com The potential of this compound as a photoactivator in metallaphotoredox scenarios should be investigated.
Organocatalysis: Thiophene derivatives have been successfully employed as organocatalysts in various asymmetric transformations. rsc.orgresearchgate.net For instance, quinine-derived bifunctional thiourea (B124793) catalysts have been used for the stereoselective synthesis of polycyclic benzo[b]thiophenes. rsc.org The potential of chiral derivatives of this compound to act as organocatalysts in asymmetric reactions is a promising avenue for exploration.
Coordination Catalysis: The sulfur atom in the thiophene ring and the oxygen atoms of the nitro and carbonyl groups can act as coordination sites for metal ions. This suggests that this compound could serve as a ligand in transition metal catalysis. The resulting metal complexes could exhibit novel catalytic activities, for example, in C-H activation or cross-coupling reactions. nih.gov
Integration into Multi-Component Systems for Supramolecular Assembly
The design and construction of complex, functional supramolecular architectures through self-assembly is a rapidly advancing field. The distinct electronic and structural features of this compound make it a valuable building block for such systems.
Future research directions include:
Donor-Acceptor Systems: The molecule's inherent donor-acceptor character, with the thiophene as the donor and the nitrophenyl group as the acceptor, makes it an ideal candidate for constructing charge-transfer complexes and push-pull systems. researchgate.netrsc.orgacs.orgrsc.org These systems are of great interest for their nonlinear optical properties and applications in organic electronics. researchgate.netrsc.org
Supramolecular Polymers and Gels: The directional interactions afforded by the functional groups on the molecule, such as hydrogen bonding and π-π stacking, could be exploited to form well-ordered supramolecular polymers and gels. The study of the self-assembly behavior of this compound in various solvents and under different conditions could lead to the discovery of new soft materials with interesting properties.
Crystal Engineering: A systematic study of the crystal packing of this compound and its derivatives could reveal patterns of intermolecular interactions that can be used to design crystalline materials with specific properties. nih.gov Understanding and controlling the solid-state architecture is crucial for applications in materials science.
| Supramolecular System | Potential Application |
| Donor-Acceptor Complexes | Nonlinear optics, organic electronics. researchgate.netrsc.orgrsc.org |
| Supramolecular Polymers | Smart materials, drug delivery. |
| Engineered Crystals | Solid-state sensors, optical materials. nih.gov |
Deepening Mechanistic Understanding through Advanced Computational Techniques
Computational chemistry provides powerful tools to gain insights into the structure, properties, and reactivity of molecules, which can guide experimental efforts.
Future computational studies on this compound should focus on:
Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, molecular orbitals, and charge distribution of the molecule. researchgate.netrsc.orgnih.gov This will provide a deeper understanding of its reactivity and spectroscopic properties. Furthermore, DFT can be used to model reaction mechanisms for its synthesis and potential catalytic cycles. rsc.orgnih.gov
Time-Dependent DFT (TD-DFT): TD-DFT calculations can predict the electronic absorption and emission spectra of the molecule, which is crucial for understanding its photophysical properties and for designing molecules with specific optical characteristics for applications in optoelectronics.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the self-assembly behavior of this compound in solution and to predict the morphology of the resulting aggregates. This information is valuable for the rational design of supramolecular materials.
Innovative Applications in Emerging Fields of Chemical Science
The unique combination of functional groups in this compound opens up possibilities for its application in a variety of emerging fields.
Promising areas for future research include:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2-Nitrophenyl)(thiophen-2-yl)methanone?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation, where a nitro-substituted benzoyl chloride reacts with thiophene in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction conditions (temperature, solvent, stoichiometry) must be optimized to minimize side reactions like over-acylation or decomposition of the nitro group. Purification often involves column chromatography or recrystallization .
Q. How is X-ray crystallography applied to determine the structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation, and data are collected using a diffractometer (e.g., Bruker SMART CCD). Software like SHELX or OLEX2 refines the structure, with R-factors < 0.05 indicating high precision. Key parameters include unit cell dimensions, hydrogen bonding (e.g., O–H⋯O interactions), and dihedral angles between aromatic rings .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments (e.g., nitro group deshielding) and confirms regiochemistry. For example, thiophene protons appear as distinct doublets in δ 7.0–7.5 ppm .
- IR Spectroscopy : Identifies functional groups (C=O stretch ~1650–1700 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS with [M+H]⁺ peak) .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO/LUMO), charge distribution, and nonlinear optical properties. The nitro group’s electron-withdrawing effect reduces HOMO-LUMO gaps, influencing reactivity. Software like Gaussian or ORCA is used, with validation against experimental UV-Vis spectra .
Q. How can researchers resolve contradictions in crystallographic data refinement?
- Methodological Answer : Discrepancies in R-factors or thermal parameters may arise from disorder or twinning. Strategies include:
- Twinning Refinement : Use TWINLAW in SHELXL to model overlapping lattices.
- Hydrogen Bond Analysis : Validate intermolecular interactions (e.g., O–H⋯O) against geometric criteria (distance < 3.0 Å, angle > 120°) .
- Cross-Validation : Compare results with independent datasets or alternative software (OLEX2 vs. SHELX) .
Q. What methodologies assess the biological or material science applications of this compound?
- Methodological Answer :
- Biological Activity : Tubulin polymerization assays (e.g., IC₅₀ determination via fluorescence microscopy) evaluate anticancer potential. Derivatives with methoxy substitutions show enhanced activity .
- Corrosion Inhibition : Electrochemical impedance spectroscopy (EIS) measures inhibition efficiency (%) on carbon steel in acidic media. Adsorption isotherms (Langmuir, Temkin) model surface interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
